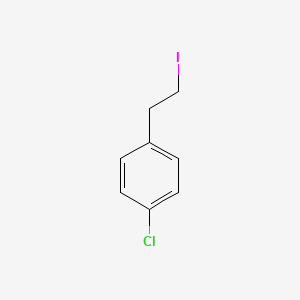
4-Chlorophenethyl iodide
概要
説明
4-Chlorophenethyl iodide, also known as 1-chloro-4-(2-iodoethyl)benzene, is an organic compound with the molecular formula C8H8ClI. It is a colorless liquid that is primarily used in organic synthesis and various chemical reactions. The compound is characterized by the presence of a chlorophenyl group attached to an ethyl iodide moiety.
準備方法
Synthetic Routes and Reaction Conditions: 4-Chlorophenethyl iodide can be synthesized from 4-chlorophenethyl alcohol. The general procedure involves the following steps:
Reactants: 4-chlorophenethyl alcohol, imidazole, triphenylphosphine, and iodine.
Solvent: Dichloromethane.
Conditions: The reaction is carried out at 0°C initially and then warmed to room temperature.
Procedure: The appropriate alcohol is dissolved in dichloromethane, followed by the sequential addition of imidazole, triphenylphosphine, and iodine. The mixture is stirred at 0°C for 10 minutes and then at room temperature for 1 hour. The reaction is quenched with saturated aqueous sodium thiosulfate, and the organic layer is separated and dried over anhydrous sodium sulfate.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar procedures as described above, with potential scaling adjustments for larger quantities.
化学反応の分析
Types of Reactions: 4-Chlorophenethyl iodide undergoes various chemical reactions, including:
Nucleophilic Substitution: The iodide group can be replaced by other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions typically occur in polar aprotic solvents like dimethylformamide or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in suitable solvents like ether or tetrahydrofuran.
Major Products:
Substitution Reactions: Products include 4-chlorophenethyl derivatives with different functional groups replacing the iodide.
Oxidation and Reduction: Products vary based on the specific reagents and conditions used.
科学的研究の応用
4-Chlorophenethyl iodide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Medicine: While not a drug itself, it serves as a precursor in the synthesis of biologically active molecules.
Industry: It is utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-chlorophenethyl iodide primarily involves its reactivity as an alkylating agent. The iodide group is a good leaving group, making the compound highly reactive in nucleophilic substitution reactions. This reactivity allows it to modify various molecular targets, including nucleophiles in biological systems and chemical reagents in synthetic processes.
類似化合物との比較
4-Chlorophenethyl bromide: Similar structure but with a bromide group instead of iodide.
4-Chlorophenethyl chloride: Contains a chloride group instead of iodide.
4-Chlorophenethyl fluoride: Features a fluoride group in place of iodide.
Uniqueness: 4-Chlorophenethyl iodide is unique due to the presence of the iodide group, which is a better leaving group compared to bromide, chloride, and fluoride. This makes it more reactive in nucleophilic substitution reactions, providing distinct advantages in certain synthetic applications.
特性
IUPAC Name |
1-chloro-4-(2-iodoethyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClI/c9-8-3-1-7(2-4-8)5-6-10/h1-4H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDZQMINKLUECNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCI)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClI | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.50 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

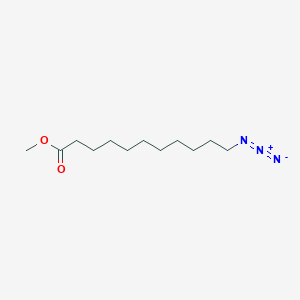
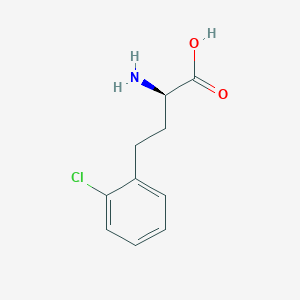

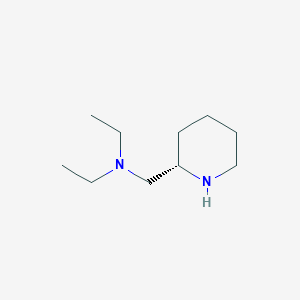
![3-[4-(Trifluoromethoxy)phenoxy]pyrrolidine HCl](/img/structure/B8178447.png)
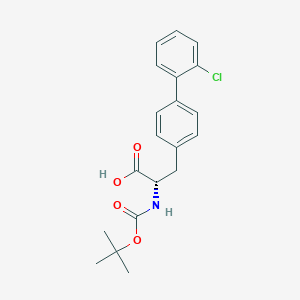
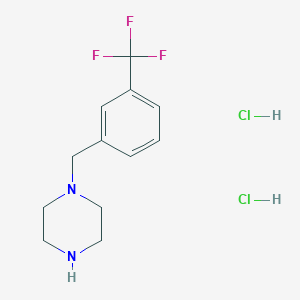
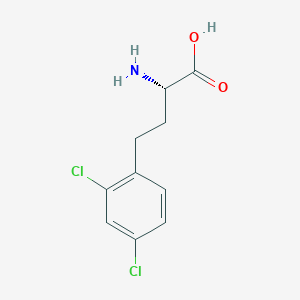
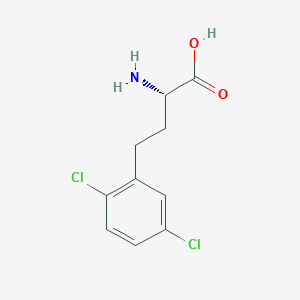
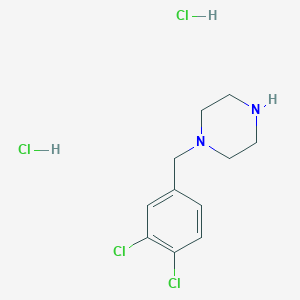
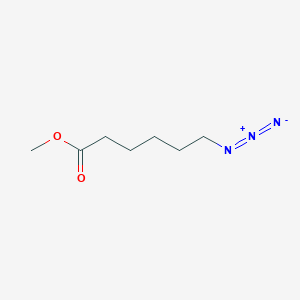
![Methyl 2-[4-(aminomethyl)phenoxy]acetate HCl](/img/structure/B8178505.png)

![2-[(4-Aminophenyl)amino]ethanol dihydrochloride](/img/structure/B8178518.png)
